Thiophene

Description

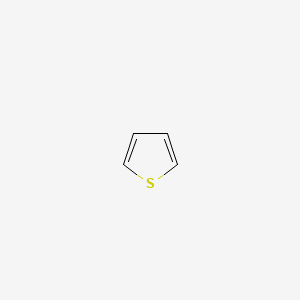

Structure

3D Structure

Properties

IUPAC Name |

thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPLMLYBLZKORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4S, Array | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107760-19-0, 127473-75-0, 25233-34-5, 127473-74-9, 127473-73-8, 64059-51-4 | |

| Record name | Thiophene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107760-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, hexamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127473-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polythiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25233-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127473-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127473-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64059-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8026145 | |

| Record name | Thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiophene appears as a colorless liquid with an unpleasant odor. Insoluble in water and slightly denser than water. Flash point 30 °F. Vapors heavier than air. Irritates the skin, eyes, and mucous membranes. Used to make pharmaceuticals and dyes., Colorless liquid with a benzene-like odor; [HSDB] Colorless liquid with an odor of "stench"; [MSDSonline], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

183.9 °F at 760 mmHg (NTP, 1992), 84.0 °C @ 760 MM HG, 84.00 °C. @ 760.00 mm Hg, 84 °C | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

30 °F (NTP, 1992), 30 °F (-1 °C) (CLOSED CUP), -1 °C | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), MISCIBLE IN ETHANOL, ETHER, ACETONE, AND BENZENE., SOL IN ALL PROPORTIONS IN ORDINARY ORG SOLVENTS, CARBON TETRACHLORIDE, DIOXANE, PYRIMIDINE, TOLUENE, water solubility = 3,020 mg/l @ 25 °C, 3.01 mg/mL at 25 °C, Solubility in water: none | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0649 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.06494 @ 20 °C/4 °C, Relative density (water = 1): 1.06 | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.9 (AIR= 1), Relative vapor density (air = 1): 2.9 | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20 mmHg at 32 °F ; 60 mmHg at 68.2 °F; 760 mmHg at 183.9 °F (NTP, 1992), 79.7 [mmHg], 79.7 mm Hg @ 25 °C, Vapor pressure, kPa at 12.5 °C: 5.3 | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

110-02-1 | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMB37IQ40B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-36.8 °F (NTP, 1992), -39.4 °C, -38.3 °C, -38 °C | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Fundamental Properties of the Thiophene (B33073) Ring

This guide provides a comprehensive overview of the core chemical, physical, and biological properties of the this compound ring. This compound is a five-membered aromatic heterocycle containing a sulfur atom, which is a crucial scaffold in medicinal chemistry and materials science. Its unique electronic structure imparts a distinct profile of reactivity and metabolic behavior that is of paramount importance in the field of drug development.

Molecular Structure and Geometry

This compound (C₄H₄S) is a planar, five-membered heterocyclic compound.[1] The planarity of the ring is a direct consequence of the sp² hybridization of the four carbon atoms and the sulfur atom. One of the lone pairs of electrons on the sulfur atom participates in the π-electron system, contributing to the ring's aromaticity.[2][3] The other lone pair resides in an sp² hybrid orbital in the plane of the ring.[2]

The precise geometry of the this compound ring has been determined through various experimental and computational methods. The internal bond angles deviate from the ideal 108° of a regular pentagon due to the presence of the larger sulfur atom.[1]

Table 1: Molecular Geometry of the this compound Ring

| Parameter | Value | Source(s) |

| C−S Bond Length | ~1.70 Å - 1.77 Å | [1][4] |

| Cα−Cβ Bond Length | ~1.34 Å - 1.37 Å | [1] |

| Cβ−Cβ' Bond Length | ~1.41 Å - 1.42 Å | [1] |

| C−H Bond Length | ~1.08 Å | [5] |

| C−S−C Bond Angle | ~93° | [1] |

| C−C−S Bond Angle | ~109° - 111° | [1][4] |

| C−C−C Bond Angle | ~114° - 112° | [1][4] |

Aromaticity

This compound is considered an aromatic compound, satisfying Hückel's rule with a delocalized system of 6 π-electrons (four from the carbon atoms and two from one of the sulfur atom's lone pairs).[2][6] Its aromaticity is a key determinant of its chemical stability and reactivity, which often resembles that of benzene (B151609).[1][7] However, theoretical calculations and experimental data indicate that its degree of aromaticity is less than that of benzene but greater than that of furan (B31954) and often considered greater than pyrrole.[3][6] The resonance energy is a quantitative measure of this aromatic stability.

Table 2: Comparative Resonance Energies

| Compound | Resonance Energy (kJ/mol) | Source(s) |

| Benzene | 150 | [8] |

| This compound | 117 - 121 | [9][10] |

| Pyrrole | 88 - 92 | [6][9] |

| Furan | 67 | [6][9] |

The order of aromaticity is generally accepted as Benzene > this compound > Pyrrole > Furan.[6][8] This is influenced by the electronegativity of the heteroatom; the less electronegative sulfur in this compound holds its lone pair less tightly, allowing for more effective delocalization into the π-system compared to the more electronegative oxygen in furan.[6]

Physical and Spectroscopic Properties

This compound is a colorless liquid at room temperature with a benzene-like odor.[1][11] It has a boiling point very close to that of benzene, which historically made their separation by distillation difficult.[1]

Table 3: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄S | [1][7] |

| Molar Mass | 84.14 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Density | 1.051 - 1.065 g/mL at 20-25 °C | [1][2] |

| Melting Point | -38 °C | [1][2] |

| Boiling Point | 84 °C | [1][2][3] |

| Solubility in Water | Slightly soluble / Insoluble | |

| Solubility in Organic Solvents | Miscible with alcohol, ether, acetone, benzene | [7] |

| pKa | -4.5 | |

| Dipole Moment | 0.5 D |

Spectroscopic methods are essential for the identification and structural elucidation of this compound and its derivatives.

Table 4: Spectroscopic Data for this compound

| Spectroscopy Type | Position / Vibration Mode | Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) | Source(s) |

| ¹H NMR (in CDCl₃) | H-2, H-5 (α-protons) | ~7.33 | |

| H-3, H-4 (β-protons) | ~7.12 | ||

| ¹³C NMR (in CDCl₃) | C-2, C-5 (α-carbons) | ~125.6 | |

| C-3, C-4 (β-carbons) | ~124.7 | ||

| FT-IR | Aromatic C-H Stretch | ~3126 - 3098 | |

| Ring C=C Stretch | ~1600 - 1400 | ||

| C-H In-plane Bend | ~1200 - 1000 | ||

| C-S Stretch | ~808 - 821 | ||

| C-H Out-of-plane Bend | ~900 - 700 |

Chemical Reactivity

Electrophilic Aromatic Substitution (SₑAr)

Due to its electron-rich aromatic system, the hallmark of this compound's reactivity is electrophilic aromatic substitution. It is significantly more reactive than benzene (e.g., 10⁷ times faster in bromination) but generally less reactive than furan or pyrrole.[1][3]

Regioselectivity: Substitution occurs preferentially at the C2 (α) position. This is because the carbocation intermediate (σ-complex) formed by attack at C2 is more stable, with three resonance structures that delocalize the positive charge, including one where the charge is stabilized by the sulfur atom. Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures, neither of which places the sulfur atom adjacent to the carbocationic center.

Common electrophilic substitution reactions include:

-

Halogenation: Occurs readily, even at low temperatures, to give 2-halo and subsequently 2,5-dihalothiophenes.[1][3]

-

Nitration: Requires mild conditions (e.g., acetyl nitrate) to avoid oxidative decomposition.[3]

-

Sulfonation: Reacts readily with cold concentrated sulfuric acid, a property historically used to separate it from benzene.[1]

-

Friedel-Crafts Acylation: Proceeds efficiently to yield 2-acylthiophenes, often using milder Lewis acids like tin tetrachloride (SnCl₄) to prevent polymerization.[3]

Experimental Protocol: Bromination of this compound

This protocol describes the controlled synthesis of 2-bromothis compound (B119243).

-

Reagents and Setup:

-

This compound

-

Bromine (Br₂)

-

48% Hydrobromic acid (HBr)

-

Diethyl ether

-

A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cooled in an ice-salt bath.

-

-

Procedure:

-

A mixture of this compound, diethyl ether, and 48% HBr is placed in the reaction flask and cooled to between -25 °C and -5 °C.[3]

-

A solution of bromine in 48% HBr is added dropwise from the dropping funnel while maintaining the low temperature and stirring vigorously.[3]

-

After the addition is complete, the mixture is stirred for an additional period (e.g., 30-60 minutes) at the same temperature.

-

The reaction is quenched by pouring it into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.

-

The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure, and the crude 2-bromothis compound is purified by vacuum distillation.

-

Synthesis of the this compound Ring

Several named reactions are employed for the synthesis of this compound and its derivatives, most of which involve the formation of the C-S bonds.

Paal-Knorr this compound Synthesis

The most common and versatile method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthis compound (B1293386)

This protocol is a representative example of the Paal-Knorr synthesis.

-

Reagents and Setup:

-

2,5-Hexanedione (a 1,4-dicarbonyl compound)

-

Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent

-

An inert, high-boiling solvent (e.g., toluene (B28343) or xylene)

-

A round-bottom flask equipped with a reflux condenser and a gas trap (to handle the toxic H₂S byproduct).[6]

-

-

Procedure:

-

2,5-Hexanedione is dissolved in the solvent in the reaction flask.

-

The sulfurizing agent (e.g., P₄S₁₀) is added portion-wise to the stirred solution. The reaction is exothermic.

-

Once the addition is complete, the mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC). The mechanism involves the initial conversion of the carbonyls to thiocarbonyls, followed by enolization (or thioenolization), cyclization, and dehydration.

-

The reaction mixture is cooled to room temperature and filtered to remove inorganic solids.

-

The filtrate is washed sequentially with water, a dilute base solution (e.g., NaHCO₃) to remove acidic impurities, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄).

-

The solvent is removed by rotary evaporation, and the resulting crude 2,5-dimethylthis compound is purified by fractional distillation.

-

Other notable synthetic methods include the Gewald aminothis compound synthesis , the Fiesselmann this compound synthesis , and the Hinsberg synthesis .

Role in Drug Development and Metabolism

The this compound ring is considered a "privileged scaffold" in medicinal chemistry. It is a bioisostere of the benzene ring, meaning it can often replace a phenyl group in a biologically active molecule without significant loss of activity, while potentially modifying physicochemical properties like lipophilicity and metabolic profile.[1] this compound derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic effects.[2]

Metabolic Bioactivation: A Critical Consideration

A crucial aspect of this compound in drug development is its metabolic fate. The this compound ring can be oxidized by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of highly reactive electrophilic metabolites, such as this compound S-oxides or this compound epoxides. These reactive intermediates can covalently bind to cellular macromolecules like proteins, which can lead to drug-induced toxicity, particularly hepatotoxicity. The diuretic drug tienilic acid was withdrawn from the market due to this mechanism, where its reactive metabolite covalently modified and inactivated the P450 2C9 enzyme, triggering an immune response.

Understanding this bioactivation pathway is essential for designing safer this compound-containing drugs.

References

- 1. Paal-Knorr this compound Synthesis [organic-chemistry.org]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(110-02-1) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 10. youtube.com [youtube.com]

- 11. Paal–Knorr synthesis of this compound [quimicaorganica.org]

The Aromaticity and Electronic Structure of Thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene (B33073), a five-membered heterocyclic aromatic compound containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, arising from its distinct aromaticity, make it a privileged scaffold in the design of novel therapeutics and organic electronic materials. This technical guide provides an in-depth exploration of the electronic structure and aromatic character of this compound, summarizing key quantitative data and outlining relevant experimental and computational methodologies.

The Aromatic Character of this compound

This compound's aromaticity is a consequence of its cyclic, planar structure with a continuous ring of p-orbitals and the presence of six π-electrons, conforming to Hückel's rule (4n+2, where n=1). The sulfur atom contributes a lone pair of electrons to the π-system, which delocalizes over the entire ring. This delocalization is responsible for its enhanced stability compared to a hypothetical localized structure and its characteristic reactivity, which is more akin to benzene (B151609) than a typical thioether.

The aromaticity of this compound is often compared to that of its furan (B31954) and pyrrole (B145914) analogues. The order of aromaticity is generally accepted as this compound > pyrrole > furan. This trend can be attributed to the electronegativity of the heteroatom. Oxygen, being the most electronegative, holds its lone pair more tightly, reducing its delocalization into the ring. Sulfur, being less electronegative than nitrogen and oxygen, allows for more effective delocalization of its lone pair, leading to greater aromatic stabilization.[1][2][3] The potential involvement of sulfur's 3d orbitals in the π-system has also been suggested as a contributing factor to this compound's robust aromaticity, allowing for more extensive resonance possibilities compared to furan and pyrrole.[4][5]

Resonance Structures

The delocalization of π-electrons in this compound can be represented by several resonance structures, which illustrate the distribution of electron density around the ring.

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is best described by molecular orbital (MO) theory. The four carbon atoms and the sulfur atom are sp² hybridized. Each atom contributes one p-orbital perpendicular to the plane of the ring, which combine to form five π molecular orbitals. The six π-electrons (one from each carbon and two from sulfur) occupy the three bonding molecular orbitals, leaving the two anti-bonding orbitals empty.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding this compound's reactivity and its properties in electronic applications. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter influencing the molecule's electronic and optical properties.

Quantitative Data Summary

The following table summarizes key quantitative data related to the structure and stability of this compound.

| Parameter | Value | Units | Notes |

| Resonance Energy | 117 (or 29) | kJ/mol (or kcal/mol) | A measure of aromatic stability.[2][4][5] |

| Bond Lengths | |||

| C-S | ~1.70 | Å | [6] |

| Cα-Cβ | ~1.34 - 1.37 | Å | [6][7] |

| Cβ-Cβ' | ~1.41 - 1.45 | Å | [6][7] |

| Bond Angles | |||

| C-S-C | ~93 | ° | [6] |

| C-C-S | ~109 - 111.5 | ° | [6] |

| C-C-C | ~114 | ° | [6] |

| HOMO-LUMO Gap | ~5.23 - 6.2 | eV | Experimental and computational values can vary.[7] |

Experimental and Computational Protocols

The characterization of this compound's aromaticity and electronic structure relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To probe the magnetic environment of the nuclei (¹H and ¹³C) and infer electron delocalization (ring current), a hallmark of aromaticity.

-

Methodology:

-

A solution of this compound in a deuterated solvent (e.g., CDCl₃) is prepared.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts (δ) of the aromatic protons and carbons are recorded. The downfield chemical shifts of the ring protons compared to non-aromatic alkenes are indicative of a diamagnetic ring current.

-

Advanced techniques like Nucleus-Independent Chemical Shift (NICS) calculations can be correlated with experimental data to quantify aromaticity.[8]

-

-

-

X-ray Crystallography:

-

Objective: To determine the precise three-dimensional structure, including bond lengths and angles.

-

Methodology:

-

A single crystal of a this compound derivative (as this compound is a liquid at room temperature) is grown.

-

The crystal is mounted on a diffractometer and irradiated with X-rays.

-

The diffraction pattern is collected and analyzed to solve the crystal structure.

-

The resulting electron density map provides accurate measurements of bond lengths. The observed bond-length equalization (intermediate between single and double bonds) is strong evidence for aromatic delocalization.

-

-

-

Rotational Spectroscopy:

-

Objective: To obtain highly precise molecular geometry in the gas phase.

-

Methodology:

-

A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

The sample is subjected to microwave radiation.

-

The absorption of radiation at specific frequencies, corresponding to transitions between rotational energy levels, is measured.

-

By analyzing the rotational spectra of different isotopologues, a very accurate equilibrium structure (re) can be determined.[9]

-

-

Computational Methods

-

Density Functional Theory (DFT):

-

Objective: To model the electronic structure, optimize geometry, and calculate various properties like molecular orbital energies (HOMO/LUMO), vibrational frequencies, and magnetic properties (NICS).

-

Methodology:

-

The structure of this compound is built in silico.

-

A functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) are selected.[10]

-

The geometry of the molecule is optimized to find the lowest energy conformation.

-

From the optimized geometry, electronic properties such as HOMO and LUMO energies are calculated.[11][12]

-

NICS calculations can be performed by placing a "ghost" atom at the center of the ring to compute the magnetic shielding, providing a quantitative measure of aromaticity.

-

-

Conclusion

The aromaticity and electronic structure of this compound are intrinsically linked, defining its chemical behavior and utility. Its robust aromatic character, supported by significant resonance energy and clear experimental evidence, distinguishes it from non-aromatic heterocycles. A thorough understanding of its electronic properties, particularly the frontier molecular orbitals, is paramount for the rational design of this compound-based compounds in drug development and for tuning the optoelectronic properties of novel organic materials. The synergy between advanced experimental techniques and high-level computational methods provides a powerful toolkit for elucidating these fundamental characteristics.

References

- 1. Relative Aromaticity and Reactivity of Pyrrole, Furan and this compound | Pharmaguideline [pharmaguideline.com]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. brainly.in [brainly.in]

- 5. bhu.ac.in [bhu.ac.in]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. jchps.com [jchps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Precise equilibrium structure determination of this compound (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Discovery and historical background of thiophene in organic chemistry.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene (B33073), a five-membered aromatic heterocycle containing a single sulfur atom, represents a cornerstone in the field of organic and medicinal chemistry. Its discovery in the late 19th century as an impurity in benzene (B151609) marked the beginning of over a century of research into its unique chemical properties and diverse applications. The structural similarity of the this compound ring to benzene, a concept known as bioisosterism, has made it a privileged scaffold in drug discovery, allowing for the modulation of pharmacological activity and physicochemical properties of bioactive molecules. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, detailing the pivotal experiments, key synthetic methodologies, and its impactful journey from a coal tar contaminant to a critical component in modern pharmaceuticals and materials.

The Serendipitous Discovery of this compound

The history of this compound begins with a failed lecture demonstration in 1882 by the German chemist Viktor Meyer.[1] A common test for the presence of benzene at the time was the "indophenin test," where adding isatin (B1672199) and concentrated sulfuric acid to crude benzene produced a deep blue dye.[2][3] To Meyer's surprise, when he performed the demonstration with highly purified benzene—prepared by the decarboxylation of benzoic acid—the characteristic color reaction failed.[4] This crucial observation led him to correctly deduce that the blue color was not a reaction of benzene itself, but of an unknown contaminant present in the crude, coal-tar-derived benzene.[1] This contaminant was the heterocyclic compound he named "this compound," from the Greek words theion (sulfur) and phaino (to shine or appear).[5]

The Logic of Discovery: The Indophenin Test Anomaly

Viktor Meyer's discovery was a classic example of scientific inquiry, where an unexpected result was investigated rather than dismissed. The logical workflow that led to the identification of this compound is outlined below.

Caption: Logical workflow of Viktor Meyer's discovery of this compound.

Data Presentation: Physicochemical Properties

This compound's physical properties bear a remarkable resemblance to those of benzene, which explains why it remained an undetected contaminant for so long. The similar boiling points make separation by simple distillation exceptionally difficult.[2]

| Property | This compound (C₄H₄S) | Benzene (C₆H₆) | Reference(s) |

| Molar Mass | 84.14 g/mol | 78.11 g/mol | [2][6] |

| Appearance | Colorless liquid | Colorless liquid | [2] |

| Odor | Benzene-like | Aromatic | [2] |

| Density | 1.051 g/mL | 0.876 g/mL | [2] |

| Boiling Point | 84 °C (183 °F) | 80.1 °C (176.2 °F) | [2] |

| Melting Point | -38 °C (-36 °F) | 5.5 °C (41.9 °F) | [2][6] |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | [6] |

Experimental Protocols: Foundational Experiments

The following protocols are reconstructed based on historical accounts of the key experiments performed by Viktor Meyer and the established mechanism of the indophenin test.

The Indophenin Test for this compound

This qualitative test remains a classic method for detecting the presence of this compound. The reaction is an aromatic electrophilic substitution, where the electron-rich this compound ring attacks the protonated carbonyl group of isatin.[4]

Protocol:

-

Sample Preparation: Place a small amount (e.g., 1-2 mL) of the sample to be tested (e.g., commercial benzene) into a clean, dry test tube.

-

Reagent Addition: Add a few crystals of isatin to the sample.

-

Acidification: Carefully add 1-2 mL of concentrated sulfuric acid down the side of the test tube.

-

Observation: Gently agitate the mixture. The formation of a deep blue to greenish-blue color (indophenin dye) indicates the presence of this compound.

Meyer's Isolation of this compound from Coal Tar Benzene

Meyer exploited the higher reactivity of this compound towards sulfonation to separate it from the less reactive benzene.[2] This difference in reactivity is the chemical basis for the purification of commercial benzene.

Protocol:

-

Extraction: Vigorously agitate a large volume of commercial benzene (e.g., 10 liters) with multiple portions of concentrated sulfuric acid in a large separatory vessel. This compound is preferentially sulfonated to form thiophenesulfonic acid, which dissolves in the sulfuric acid layer.

-

Separation: Allow the layers to separate and drain off the lower sulfuric acid layer, which now contains the thiophenesulfonic acid.

-

Neutralization and Salt Formation: Neutralize the acidic extract with a base, such as lead carbonate (PbCO₃), to precipitate the lead salt of thiophenesulfonic acid.

-

Filtration and Drying: Filter the resulting solid lead thiophenesulfonate and dry it thoroughly.

-

Dry Distillation: Subject the dried lead salt to dry distillation. This process thermally decomposes the salt, liberating volatile this compound.

-

Condensation and Collection: Condense the vapors from the distillation to collect the purified this compound, described by Meyer as a "light, water-clear, mobile liquid."[7]

Caption: Experimental workflow for the isolation of this compound from benzene.

Meyer's First Synthesis of this compound (1883)

The year after its discovery, Meyer reported the first rational synthesis of this compound, confirming its structure. The method involved the reaction of acetylene (B1199291) with elemental sulfur at high temperatures.[1][3]

Protocol (Conceptual Reconstruction):

-

Apparatus: A heat-resistant tube (e.g., porcelain) is packed with elemental sulfur. The tube is placed in a furnace capable of reaching high temperatures.

-

Reaction: A stream of acetylene gas is passed through the heated tube containing sulfur.

-

Product Collection: The volatile products exiting the tube are passed through a series of condensers to liquefy the crude this compound.

-

Purification: The collected liquid is then purified by fractional distillation to isolate this compound from unreacted starting materials and byproducts.

Historical Timeline and Significance

The discovery of this compound opened a new chapter in heterocyclic chemistry and had a lasting impact on the understanding of aromaticity and the development of pharmaceuticals.

Caption: Timeline of key milestones in the history of this compound chemistry.

The recognition of this compound as a bioisostere of benzene became a powerful strategy in medicinal chemistry. Replacing a benzene ring with this compound in a drug molecule can alter its metabolic profile, solubility, and receptor binding affinity, often leading to improved therapeutic outcomes. This principle is evident in blockbuster drugs such as the antiplatelet agent clopidogrel (Plavix) and the antipsychotic olanzapine (Zyprexa), cementing the legacy of Viktor Meyer's serendipitous discovery.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 3-Methoxythis compound-Based Indophenine Reaction Generating an Isomeric Dynamic Equilibrium System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. m.youtube.com [m.youtube.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. lillonum.univ-lille.fr [lillonum.univ-lille.fr]

- 7. 3-Methoxythis compound-Based Indophenine Reaction Generating an Isomeric Dynamic Equilibrium System - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Aromaticity: An In-depth Technical Guide to Thiophene's Reactivity in Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Thiophene (B33073), a five-membered, sulfur-containing heterocyclic aromatic compound, is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. Its reactivity in electrophilic aromatic substitution (EAS) reactions is a subject of fundamental importance for chemists engaged in the design and synthesis of novel functional molecules. This technical guide provides a comprehensive exploration of the principles governing this compound's reactivity, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical logic.

Reactivity Profile: A Quantitative Comparison

This compound undergoes electrophilic aromatic substitution more readily than benzene (B151609) but is less reactive than other five-membered heterocycles such as furan (B31954) and pyrrole.[1][2] This heightened reactivity compared to benzene is attributed to the ability of the sulfur atom to stabilize the cationic intermediate, known as the sigma complex or arenium ion, through the delocalization of its lone pair of electrons.[1] The electron-rich nature of the this compound ring makes it a more potent nucleophile for attacking electrophiles.[1]

The order of reactivity in electrophilic aromatic substitution among these heterocycles is generally accepted as: Pyrrole > Furan > this compound > Benzene.[1]

Quantitative comparisons of reaction rates provide a clearer picture of this reactivity hierarchy. For instance, the relative rates of trifluoroacetylation for pyrrole, furan, and this compound highlight these differences starkly. Furthermore, the rate of halogenation of this compound is significantly faster than that of benzene. This compound brominates approximately 10⁷ times faster than benzene.

| Reaction | Aromatic Compound | Relative Rate (vs. Benzene) | Reference Compound |

| Trifluoroacetylation | Pyrrole | 5.3 x 10⁷ | This compound |

| Trifluoroacetylation | Furan | 1.4 x 10² | This compound |

| Trifluoroacetylation | This compound | 1 | This compound |

| Bromination | This compound | ~10⁷ | Benzene |

| Halogenation (general) | This compound | ~10⁸ | Benzene |

Regioselectivity: The Predominance of α-Substitution

Electrophilic attack on the this compound ring overwhelmingly favors substitution at the 2-position (α-carbon) over the 3-position (β-carbon).[3] This pronounced regioselectivity is a direct consequence of the relative stabilities of the corresponding sigma complex intermediates.

Attack at the C2 position allows for the delocalization of the positive charge over three atoms, including the sulfur atom, resulting in three significant resonance structures. In contrast, attack at the C3 position yields a less stable intermediate where the positive charge is delocalized over only two carbon atoms and the sulfur atom does not participate as effectively in stabilizing the positive charge through resonance.[3]

The following diagram illustrates the resonance structures of the sigma complexes for C2 and C3 attack:

Caption: Resonance stabilization of sigma complexes.

This high degree of regioselectivity is observed in most electrophilic substitution reactions of this compound.

| Reaction | Conditions | Major Product(s) | Isomer Distribution (2- vs 3-) |

| Nitration | HNO₃ / Acetic Anhydride (B1165640) | 2-Nitrothis compound (B1581588) | >90% 2-isomer |

| Nitration | Fuming HNO₃ in Acetic Anhydride/Acetic Acid | 2-Nitrothis compound | 85% 2-isomer, 15% 3-isomer |

| Bromination | Bromine in Acetic Acid | 2-Bromothis compound | Predominantly 2-isomer |

| Friedel-Crafts Acylation | Acyl chloride / SnCl₄ | 2-Acylthis compound | High selectivity for 2-isomer |

Key Electrophilic Aromatic Substitution Reactions: Experimental Protocols

The enhanced reactivity of this compound necessitates the use of milder reaction conditions compared to those typically employed for benzene to avoid polymerization or other side reactions.

Nitration

Direct nitration of this compound with concentrated nitric and sulfuric acids can be explosive and lead to degradation of the substrate.[4] Milder nitrating agents are therefore preferred.

Experimental Protocol: Nitration of this compound with Nitric Acid in Acetic Anhydride

-

Materials: this compound, Fuming Nitric Acid (d=1.5), Acetic Anhydride, Glacial Acetic Acid.

-

Procedure:

-

A solution of fuming nitric acid in glacial acetic acid is prepared and cooled.

-

A solution of this compound in acetic anhydride is prepared separately.

-

The nitric acid solution is added dropwise to the this compound solution while maintaining a low temperature (typically below 10°C) with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature.

-

The reaction is quenched by pouring the mixture onto crushed ice.

-

The precipitated 2-nitrothis compound is collected by filtration, washed with water, and can be further purified by recrystallization.

-

Halogenation

Halogenation of this compound is a rapid reaction that can lead to polyhalogenated products if not carefully controlled.

Experimental Protocol: Monobromination of this compound

-

Materials: this compound, Bromine, Acetic Acid.

-

Procedure:

-

This compound is dissolved in glacial acetic acid.

-

A solution of bromine in glacial acetic acid is added dropwise to the this compound solution at a low temperature (e.g., 0-5°C) in the dark.

-

The reaction is typically rapid. The disappearance of the bromine color can indicate the completion of the reaction.

-

The reaction mixture is poured into water.

-

The product, 2-bromothis compound, is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.

-

Sulfonation

The high reactivity of this compound towards sulfonation is a well-known characteristic and can even be used to separate it from benzene.[5]

Experimental Protocol: Sulfonation of this compound with Pyridine-Sulfur Trioxide Complex

-

Materials: this compound, Pyridine-sulfur trioxide complex, Pyridine (as solvent).

-

Procedure:

-

This compound is dissolved in dry pyridine.

-

The pyridine-sulfur trioxide complex is added portion-wise to the this compound solution with stirring at room temperature.

-

The reaction mixture is stirred for several hours at room temperature or with gentle heating.

-

The reaction is quenched by the careful addition of water.

-

The resulting this compound-2-sulfonic acid can be isolated as its salt (e.g., by addition of a barium hydroxide (B78521) solution to precipitate barium this compound-2-sulfonate) or used directly in subsequent reactions.

-

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound is a highly efficient method for the synthesis of 2-acylthiophenes, which are valuable intermediates. Milder Lewis acids like tin(IV) chloride (SnCl₄) are often preferred over aluminum chloride (AlCl₃) to avoid side reactions.

Experimental Protocol: Acetylation of this compound

-

Materials: this compound, Acetyl chloride, Tin(IV) chloride (SnCl₄), Benzene (as solvent).

-

Procedure:

-

A solution of this compound and acetyl chloride in dry benzene is prepared.

-

The solution is cooled in an ice bath, and a solution of SnCl₄ in benzene is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time.

-

The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with benzene.

-

The combined organic layers are washed with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent, and the solvent is removed to give the crude 2-acetylthis compound, which can be purified by distillation under reduced pressure.

-

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the general mechanism of electrophilic aromatic substitution on this compound and a typical experimental workflow.

Caption: General mechanism of electrophilic aromatic substitution.

Caption: A generalized experimental workflow for EAS on this compound.

Conclusion

The reactivity of this compound in electrophilic aromatic substitution is a well-established and predictable area of organic chemistry. Its enhanced reactivity compared to benzene and pronounced α-selectivity make it a versatile building block in synthetic chemistry. A thorough understanding of the principles outlined in this guide, including the quantitative aspects of reactivity and the practical considerations of experimental protocols, is essential for researchers and professionals aiming to leverage the unique chemical properties of the this compound ring in the development of novel and functional molecules.

References

- 1. organic chemistry - Difference between tendency of benzene and this compound to undergo sulfonation - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Page loading... [guidechem.com]

- 3. organic chemistry - Regioselectivity in Friedel–Crafts acylation of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. organic chemistry - Suitable reagents for nitration of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Nomenclature and Derivatives of Thiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the nomenclature of thiophene (B33073) and its derivatives. It is designed to serve as a technical resource, offering detailed information on structural naming conventions, physicochemical properties, key synthetic protocols, and the logical frameworks underpinning these concepts.

Core Principles of this compound Nomenclature

This compound is a five-membered heterocyclic aromatic compound with the chemical formula C₄H₄S.[1][2][3] Its nomenclature is systematic, following rules established by the International Union of Pure and Applied Chemistry (IUPAC), though several common names are also widely accepted.

IUPAC Nomenclature and Ring Numbering

The IUPAC-preferred name for the parent compound is simply This compound .[4][5] According to the Hantzsch-Widman nomenclature system, it can also be named thiole .[4][5] The numbering of the this compound ring is the cornerstone of naming its derivatives. The sulfur atom is assigned position 1, and the carbon atoms are numbered sequentially from 2 to 5. Positions 2 and 5 are chemically equivalent and are referred to as α-positions, while positions 3 and 4 are equivalent and known as β-positions. Electrophilic substitution reactions preferentially occur at the α-position (carbon 2 or 5).[6][7]

The logical flow for naming a substituted this compound compound is outlined in the diagram below.

Figure 1: Logical workflow for the systematic IUPAC naming of this compound derivatives.

Examples of Substituted Thiophenes:

-

2-Bromothis compound: A bromine atom is located at the C2 position.

-

This compound-3-carboxylic acid: A carboxylic acid group is attached to the C3 position.

-

2,5-Dichlorothis compound: Chlorine atoms are present at both the C2 and C5 positions.[2]

Fused Ring Systems